![molecular formula C22H20ClNOS2 B2518182 N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine CAS No. 400082-25-9](/img/structure/B2518182.png)
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine, also known as N-4-chlorophenoxy-1,3-bis(phenylsulfanyl)propan-2-imine, is an organic compound belonging to the class of imines. It is a white solid that is soluble in many organic solvents and is used in a wide variety of applications, including synthesis, catalysis, and analytical chemistry. This compound has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Reactivity
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine has been involved in studies related to chemical synthesis and reactivity. For instance, it has been reported in the context of manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen. In these processes, various substituted alkenes and diketones interact in the presence of manganese acetate and oxygen to yield cyclic peroxides, showcasing the compound's reactivity in organic synthesis (Qian et al., 1992).
Material Science and Polymer Chemistry
In the field of materials science and polymer chemistry, this compound has been mentioned in the synthesis and characterization of novel electrochromic poly(amide-imide)s. These polymers, containing specific diamine and dicarboxylic acid monomers, exhibit desirable properties like solubility in organic solvents, high glass-transition temperatures, and notable electrochromic stability, indicating potential applications in smart materials and electronic devices (Hsiao et al., 2015).
Catalysis and Chemical Transformations
This compound plays a role in catalytic processes and chemical transformations. For example, it has been referenced in the context of in situ generated platinum catalysts for methanol oxidation. These studies explore the electrochemical generation of radical catalysts from specific anions, demonstrating the compound's utility in catalytic processes and the potential for application in energy conversion and storage (Tang et al., 2016).
Corrosion Inhibition
The compound has also been examined for its role in corrosion inhibition. Research has shown that certain synthesized imine compounds, possibly related to or including this compound, effectively inhibit corrosion in steel pipelines used in oil and gas wells. These studies offer insights into the compound's potential in industrial applications, particularly in enhancing the durability and lifespan of essential infrastructure (Panah & Danaee, 2019).
Mechanism of Action
Oximes
Oximes are compounds that contain the functional group R2C=NOH, where R can be an organic group . They are formed by the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . The oxygen atom in the oxime function group can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Benzylic compounds
The compound also contains a benzylic position, which is the carbon atom making up part of an aromatic ring . Benzylic positions are often sites of increased reactivity. The compound might undergo reactions such as free radical bromination, nucleophilic substitution, or oxidation at the benzylic position .
properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS2/c23-19-13-11-18(12-14-19)15-25-24-20(16-26-21-7-3-1-4-8-21)17-27-22-9-5-2-6-10-22/h1-14H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWIJQFXBZUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

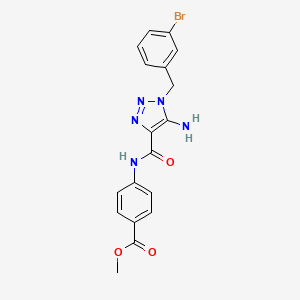
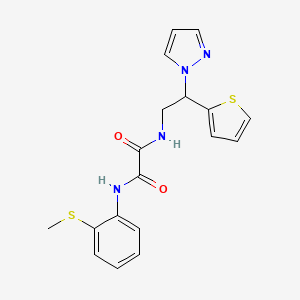
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)
![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)
![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
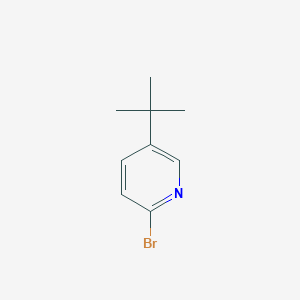
![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)
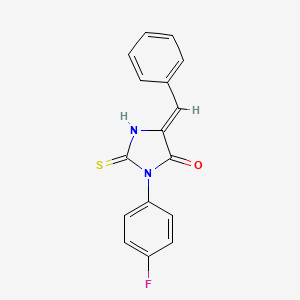
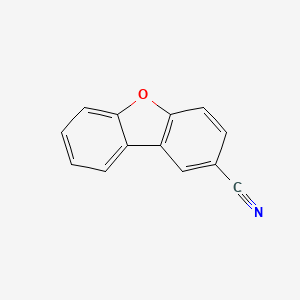

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)